2-(4-Aminobutyl)malonic acid

Anticancer platinum complexes Malonate leaving groups Structure-activity relationship

Research requiring a defined C4 aminoalkyl spacer on a malonate core is limited by shorter-chain analogs that alter cytotoxicity profiles. 2-(4-Aminobutyl)malonic acid provides the exact 4-carbon distal amine geometry validated in platinum drug SAR studies. - **For Platinum Complexation:** Enables systematic chain-length vs. activity studies in A549 models - **For ADC Linkers:** Tri-functional scaffold with spatially separated carboxyl (antibody) and primary amine (payload) sites - **Supply Efficiency:** Accessible via one-step Vilsmeier synthesis; no intermediate purification

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B12824039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminobutyl)malonic acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)C(=O)O
InChIInChI=1S/C7H13NO4/c8-4-2-1-3-5(6(9)10)7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12)
InChIKeyFRXKFOUBZFMNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminobutyl)malonic Acid Chemical Profile


2-(4-Aminobutyl)malonic acid (CAS: 860374-70-5) is a bifunctional aliphatic compound with the molecular formula C₇H₁₃NO₄ and molecular weight 175.18 . It features a malonic acid core with a 4-aminobutyl substituent at the 2-position [1]. The compound serves as a versatile intermediate for platinum-based anticancer agents [2] and as a functionalized linker precursor in bioconjugation applications [3].

1 Platinum drug candidate SAR studies with malonate leaving groups
2 ADC linker research requiring tri-functional scaffold architecture
3 Rapid procurement via single-step, quantitative yield synthesis

2-(4-Aminobutyl)malonic Acid Uniqueness


Substituting 2-(4-aminobutyl)malonic acid with simpler malonate derivatives (e.g., unsubstituted malonic acid, 2-alkylmalonic acids, or shorter-chain aminoalkyl malonates) fundamentally alters both coordination chemistry and downstream conjugate properties. The 4-aminobutyl side chain provides a distal primary amine that enables platinum complexation distinct from carboplatin-type malonate ligands [1], while the 2-position substitution pattern on the malonate core creates a methylene bridge that serves as a stable attachment point for drug conjugation, contrasting with succinate or glutarate linkers [2]. Empirical data from platinum anticancer studies demonstrate that altering the aminoalkyl chain length or N-substitution pattern directly impacts in vitro cytotoxicity profiles [1], making the specific 4-aminobutyl configuration a critical determinant of biological performance rather than an interchangeable structural variant.

Target compound
2-(4-Aminobutyl)malonic acid: primary amine enables distinct Pt coordination and tri-functional conjugation
Simpler malonates / linkers
N-alkylated or short-chain analogs shift cytotoxicity profile; linear diacids lack the 2-position methylene attachment
Target compound
C4 spacer length and terminal primary amine define biological and synthetic identity
Length/amine variants
C2, C3 variants or tertiary amines may not replicate platinum complex activity; succinate/glutarate cannot reproduce malonate conjugation topology

2-(4-Aminobutyl)malonic Acid Differentiation Evidence


Platinum Cytotoxicity: Primary vs. Tertiary Amine Malonates

In a direct head-to-head comparison within the same patent study, platinum(II) complexes incorporating 2-(4-aminobutyl)malonic acid as the leaving group ligand exhibited distinct cytotoxicity profiles compared to N-substituted analogs. The 2-(4-aminobutyl)-malonato-cis-(1,2-trans-cyclohexanediamine)platinum(II) complex (Compound 11) and the 2-(4-diethylaminobutyl)-malonic acid-derived complex (Compound 4) were evaluated against A549 lung cancer cells [1]. While specific IC₅₀ values for Compound 11 are reported in the patent's experimental section, the comparison demonstrates that the primary amine terminus versus tertiary amine terminus of the side chain alters the platinum complex's cellular activity [1].

Platinum Cytotoxicity: 1° vs 3° Amine
Head-to-head comparison
Differential IC₅₀ values observed; N-substitution modulates A549 cell activity
Supports primary amine role in platinum complex SAR
Patent data; validate in target cell model
Anticancer platinum complexes Malonate leaving groups Structure-activity relationship

Chain Length Impact on Platinum Cytotoxicity

The patent disclosure US9725477B2 systematically evaluates platinum complexes bearing malonate ligands with varying aminoalkyl chain lengths and N-substitution patterns. The 2-(4-aminobutyl)malonic acid-derived complexes represent one specific chain length (C4 spacer) within a series that includes C2 and C3 aminoalkyl variants [1]. Cytotoxicity data across multiple platinum complex structures indicate that the 4-aminobutyl spacer length influences both the leaving group kinetics and the overall complex stability, resulting in chain-length-dependent antiproliferative activity [1].

Chain Length & Cytotoxicity
Class-level inference
IC₅₀ varies with aminoalkyl chain; C4 spacer shows distinct activity profile
Supports chain-length SAR review
Comparative data from patent series; C4 configuration is reference point
Platinum anticancer agents Aminoalkyl chain length Cytotoxicity optimization

Tri-Functional Malonate Linker Architecture

Patent US5010176A describes a malonate-based linker system for antibody-drug conjugates (ADCs) wherein the drug is attached through a methylene at the 2-position carbon of the malonate core [1]. The 2-(4-aminobutyl)malonic acid scaffold provides this critical 2-position substitution with an amino-terminated side chain. In contrast to succinate or glutarate linkers—which attach payloads through terminal carboxyls—the malonate architecture offers dual carboxyl groups for antibody conjugation plus a distinct 2-position attachment point for the drug payload [1]. This spatial separation between conjugation sites prevents steric interference and enables independent optimization of antibody attachment and drug release kinetics.

Tri-Functional Linker Architecture
Class-level inference
Three conjugation sites (two carboxyls + one 2-position) vs. two in succinate/glutarate
Enables spatially separated bioconjugation design
Patent US5010176A; topology not replicable by linear diacids
Antibody-drug conjugates Linker chemistry Targeted drug delivery

One-Step vs. Multi-Step Synthesis Efficiency

A 2023 protocol reports the one-step synthesis of 2-(4-aminobutyl)malonic acid in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. Traditional malonic ester synthesis routes for substituted malonic acids typically require multiple steps: alkylation of malonate ester enolate, hydrolysis of ester protecting groups, and decarboxylation under thermal conditions [2]. The one-step Vilsmeier-based approach eliminates intermediate isolation and reduces overall processing time.

One-Step Synthesis Yield
Cross-study comparable
Quantitative yield (approaching 100%) in single step via Vilsmeier conditions
Supports procurement efficiency and route simplicity
Molbank 2023 protocol; verify scalability for scale-up
Synthetic methodology Malonic acid derivatives Process efficiency

2-(4-Aminobutyl)malonic Acid Application Scenarios


Platinum Anticancer Agents with Malonate Leaving Groups

Research programs developing next-generation platinum anticancer agents with tunable leaving group kinetics should procure 2-(4-aminobutyl)malonic acid for complexation with platinum(II) diammine or cyclohexanediamine cores. Patent data demonstrate that the 4-aminobutyl side chain length and terminal primary amine confer distinct cytotoxicity profiles compared to both shorter aminoalkyl chains and N-alkylated analogs in A549 lung cancer models [1]. The compound enables systematic structure-activity relationship (SAR) studies where chain length is the controlled variable, supporting rational optimization of platinum drug candidates.

ADC Linker Synthesis via Malonate Scaffolds

ADC research teams requiring linker systems with spatially separated conjugation sites should utilize 2-(4-aminobutyl)malonic acid as a tri-functional scaffold. The malonate core provides two carboxyl groups for antibody attachment while the 2-position methylene-substituted aminobutyl chain offers a distinct functional handle for payload conjugation [2]. This architecture cannot be replicated with linear dicarboxylic acid linkers such as succinate or glutarate, making 2-(4-aminobutyl)malonic acid essential for ADC programs pursuing malonate-based linker designs.

One-Step Synthesis of 2-Substituted Malonic Acids

Academic and industrial laboratories requiring rapid access to 2-(4-aminobutyl)malonic acid for downstream derivatization benefit from the established one-step Vilsmeier synthesis protocol, which achieves quantitative yield without intermediate purification steps [3]. This synthetic efficiency contrasts with multi-step malonic ester approaches and reduces both reagent consumption and researcher time investment, making the compound practically accessible for routine use in medicinal chemistry and chemical biology laboratories.

SAR of Aminoalkyl Chain Length

Investigators conducting SAR studies where the spacing between a malonic acid moiety and a terminal amine is a critical variable should include 2-(4-aminobutyl)malonic acid as the C4 spacer reference compound. Comparative data from platinum complex studies indicate that cytotoxicity profiles vary systematically with aminoalkyl chain length [1]. The compound serves as a defined reference point for evaluating whether C4 spacing optimizes a given biological or coordination chemistry parameter relative to C2, C3, C5, or C6 homologs.

Application
Selection Property
Validation Focus
Platinum complex SAR with malonate leaving groups
Aminoalkyl chain length & primary amine substitution
In vitro cytotoxicity profiling (A549 model) and Pt-coordination kinetics
ADC linker design with tri-functional malonate scaffold
2-position methylene for payload attachment; dual carboxyls for antibody conjugation
Bioconjugation efficiency and spatial site isolation
Rapid research access via single-step Vilsmeier protocol
Quantitative yield without intermediate purification
Protocol reproducibility and scalability for medicinal chemistry
Aminoalkyl chain length SAR reference
C4 spacer configuration as defined reference point
Comparative cytotoxicity or binding assays with C2–C6 homologs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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